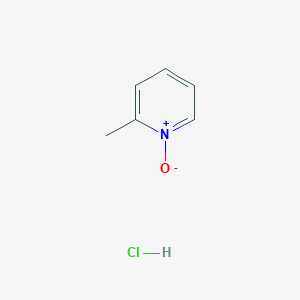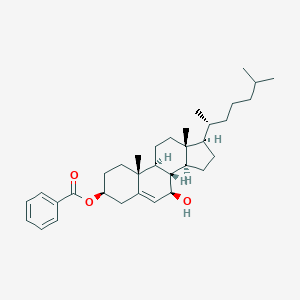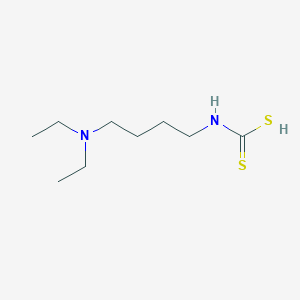
Cyclo(L-alanyl-L-tryptophyl)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclo(L-alanyl-L-tryptophyl) is a cyclic dipeptide that has been extensively studied for its potential therapeutic applications. It is composed of two amino acids, L-alanine and L-tryptophan, which are linked together by a peptide bond to form a cyclic structure. This molecule has been found to exhibit a range of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. In
Applications De Recherche Scientifique
Plant Growth Regulation
Cyclo(L-tryptophyl-L-phenylalanyl), a related compound to Cyclo(L-alanyl-L-tryptophyl), has been identified as a plant growth regulator. It was isolated from a Penicillium species and displayed various biological activities against pine and tea pollen, lettuce, cress, and rice seeds. These activities were attributed to the intact compound rather than its degradation to L-tryptophan and L-phenylalanine, indicating its potential role in plant growth regulation (Kimura et al., 1996).
Enzymatic Activity
Cyclo(L-alanyl-L-tryptophyl) was compared as a co-substrate with other compounds for an enzyme from Aspergillus amstelodami. This enzyme, known for isoprenylating cyclo peptides, demonstrated that both Cyclo(L-alanyl-L-tryptophyl) and related compounds are active as isoprene acceptors, highlighting their potential in enzymatic processes (Deyrup & Allen, 1975).
Antibacterial Activity
The antibacterial potential of diketopiperazines, including compounds related to Cyclo(L-alanyl-L-tryptophyl), was explored. These compounds were synthesized and tested for their antibacterial properties, indicating the potential application of Cyclo(L-alanyl-L-tryptophyl) in antimicrobial research (Jhaumeer-Laulloo et al., 2004).
Conformational Studies
Cyclo(L-alanyl-L-phenylalanyl), a compound similar to Cyclo(L-alanyl-L-tryptophyl), was studied for its conformation using isotopic labeling. The study of these cyclic dipeptides helps in understanding the conformational dynamics of related compounds, which could be crucial in designing drugs or understanding biological processes (Vičar et al., 1982).
Inhibition of Nitric Oxide Production
A related compound, Cyclo(dehydrohistidyl-L-tryptophyl), was identified as an inhibitor of nitric oxide production in microglial cells. This finding suggests that Cyclo(L-alanyl-L-tryptophyl) could have potential applications in regulating nitric oxide production, which is significant in inflammatory processes (Noh et al., 2007).
Propriétés
Numéro CAS |
17079-37-7 |
|---|---|
Nom du produit |
Cyclo(L-alanyl-L-tryptophyl) |
Formule moléculaire |
C14H15N3O2 |
Poids moléculaire |
257.29 g/mol |
Nom IUPAC |
(3S,6S)-3-(1H-indol-3-ylmethyl)-6-methylpiperazine-2,5-dione |
InChI |
InChI=1S/C14H15N3O2/c1-8-13(18)17-12(14(19)16-8)6-9-7-15-11-5-3-2-4-10(9)11/h2-5,7-8,12,15H,6H2,1H3,(H,16,19)(H,17,18)/t8-,12-/m0/s1 |
Clé InChI |
VDMMFAOUINDEGC-UFBFGSQYSA-N |
SMILES isomérique |
C[C@H]1C(=O)N[C@H](C(=O)N1)CC2=CNC3=CC=CC=C32 |
SMILES |
CC1C(=O)NC(C(=O)N1)CC2=CNC3=CC=CC=C32 |
SMILES canonique |
CC1C(=O)NC(C(=O)N1)CC2=CNC3=CC=CC=C32 |
Autres numéros CAS |
17079-37-7 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



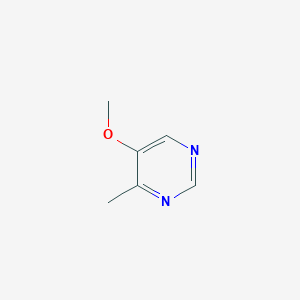
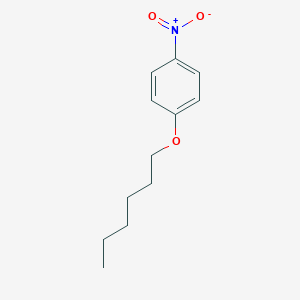
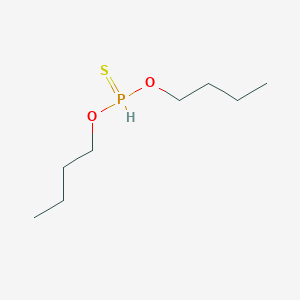
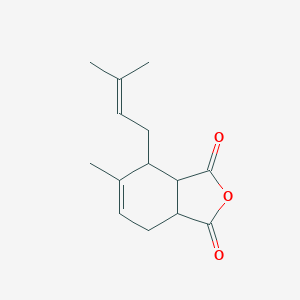
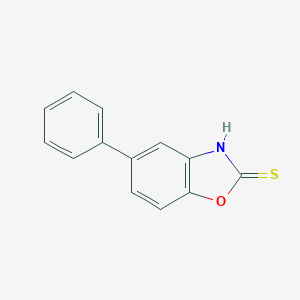

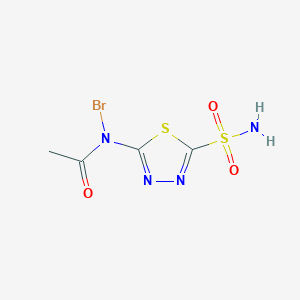
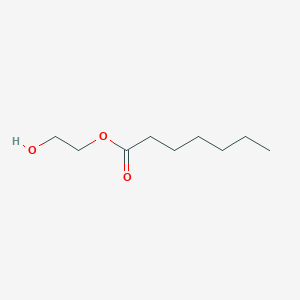

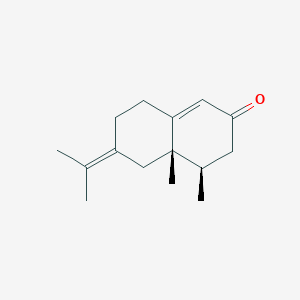
![2,3-Dihydro-2-[1-(hydroxymethyl)ethenyl]-7H-pyrano[2,3-g]-1,4-benzodioxin-7-one](/img/structure/B103141.png)
